molecular formula C14H11ClFNO2 B5694434 N-(4-chloro-2-fluorophenyl)-2-phenoxyacetamide

N-(4-chloro-2-fluorophenyl)-2-phenoxyacetamide

Cat. No. B5694434
M. Wt: 279.69 g/mol
InChI Key: GBXLFKZXMSAZIE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-phenoxyacetamide, also known as CFPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPA is a member of the phenoxyacetamide family, which is known to have anti-inflammatory and analgesic properties. In

Scientific Research Applications

Insecticidal Applications

N-(4-chloro-2-fluorophenyl)-2-phenoxyacetamide derivatives have shown potential as insecticidal agents. A study by Rashid et al. (2021) demonstrated the synthesis of novel derivatives with notable insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlighting the potential of these compounds in agricultural pest control (Rashid et al., 2021).

Anti-inflammatory and Analgesic Properties

Compounds derived from this compound have been studied for their anti-inflammatory and analgesic properties. A study by Sunder and Maleraju (2013) synthesized derivatives that showed significant anti-inflammatory activity, suggesting potential pharmaceutical applications (Sunder & Maleraju, 2013).

Herbicide Development

The compound has also been involved in the development of herbicides. For example, a study on the herbicides dimethenamid and flufenacet, which are related to this compound, discussed their detection and analysis in natural water, indicating the environmental impact and relevance of these compounds in agricultural contexts (Zimmerman et al., 2002).

Antimalarial Research

Interestingly, derivatives of this compound have been explored in antimalarial research. Norcross et al. (2019) described the development of an aminoacetamide-based compound with potent activity against Plasmodium falciparum, the parasite responsible for malaria (Norcross et al., 2019).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been a subject of research as well. Badiger et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial efficacy against various bacterial and fungal strains, indicating the potential use of these compounds in fighting infections (Badiger et al., 2013).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLFKZXMSAZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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